

Technical Guide: Desamino Glufosinate-d3

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Compound of Interest

Compound Name: Desamino Glufosinate-d3

Cat. No.: B13832036

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This technical guide provides an in-depth overview of **Desamino Glufosinate-d3**, a crucial analytical standard in herbicide residue analysis and metabolic studies. This document outlines its physicochemical properties, details relevant experimental protocols, and visualizes its metabolic context.

Core Compound Identification

Desamino Glufosinate-d3 is the deuterated stable isotope-labeled form of Desamino Glufosinate, a metabolite of the herbicide Glufosinate (also known as Phosphinothricin). Its primary application is as an internal standard in analytical methodologies, such as mass spectrometry, to ensure accurate quantification of Glufosinate and its metabolites in various matrices.

Physicochemical and Quantitative Data

The key quantitative data for **Desamino Glufosinate-d3** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
CAS Number	1794938-71-8	[1][2][3]
Chemical Formula	C ₅ H ₈ D ₃ O ₄ P	[2][3]
Molecular Weight	169.13 g/mol	[2][3]
Synonyms	4-(Hydroxy-(trideuteriomethyl)phosphoryl)butanoic acid	[2]
Appearance	White Solid	[1]
Unlabelled CAS Number	74265-32-0	[2][3]

Experimental Protocols

Desamino Glufosinate-d3 is principally used as an internal standard in analytical methods for the detection and quantification of Glufosinate and its metabolites in environmental and biological samples. Below is a representative experimental protocol for the analysis of Glufosinate in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common application for this compound.

Protocol: Quantification of Glufosinate in Water by LC-MS/MS

Objective: To accurately determine the concentration of Glufosinate in water samples using **Desamino Glufosinate-d3** as an internal standard.

Materials:

- Water sample
- **Desamino Glufosinate-d3** solution (as internal standard)
- Glufosinate analytical standard
- Methanol (LC-MS grade)

- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Solid Phase Extraction (SPE) cartridges (e.g., C18 and anion exchange)[4]
- LC-MS/MS system

Procedure:

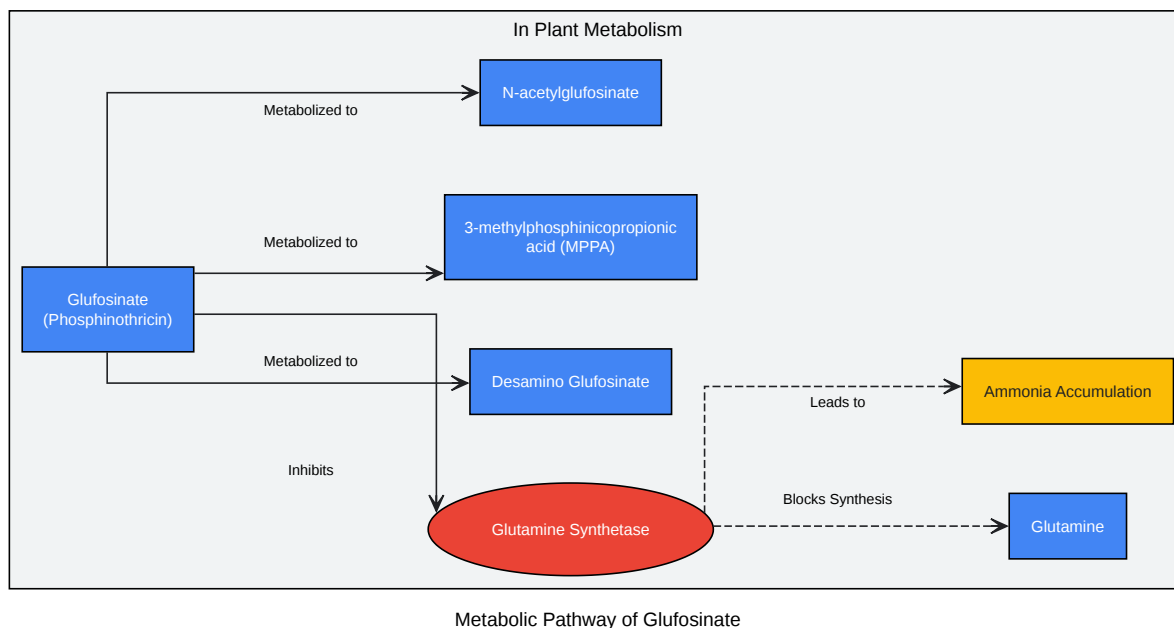
- Sample Preparation:
 - Filter the water sample through a 0.45 µm filter to remove particulate matter.[5]
 - To a known volume of the filtered water sample (e.g., 10 mL), add a precise amount of the **Desamino Glufosinate-d3** internal standard solution.
 - The sample is then subjected to solid-phase extraction (SPE) for cleanup and concentration. This often involves passing the sample through a C18 cartridge followed by an anion exchange cartridge.[4]
 - Elute the analytes from the SPE cartridge using an appropriate solvent, typically an acidified organic solvent like methanol with formic acid.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: A mixed-mode column with both reversed-phase and anion exchange characteristics is often employed.[4]
 - Mobile Phase: A gradient elution is typically used, for example, with Mobile Phase A consisting of water with formic acid and Mobile Phase B being methanol with formic acid.[5]

- Flow Rate: A typical flow rate is around 0.5 mL/min.
- Injection Volume: 10-20 µL.
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), often in positive mode for Glufosinate.[4]
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Glufosinate and **Desamino Glufosinate-d3** are monitored.
- Quantification:
 - A calibration curve is generated using known concentrations of the Glufosinate analytical standard, with each standard also containing the same fixed concentration of the **Desamino Glufosinate-d3** internal standard.
 - The concentration of Glufosinate in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The use of the isotopically labeled internal standard corrects for any loss of analyte during sample preparation and for variations in instrument response.

Signaling and Metabolic Pathways

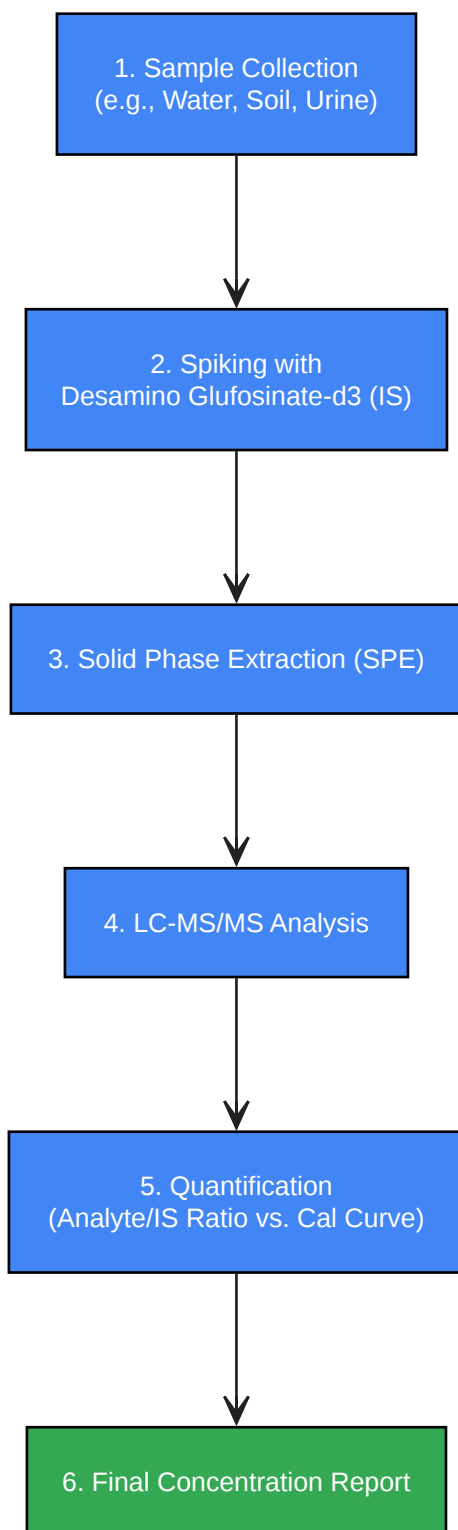
Desamino Glufosinate-d3 itself is not part of a signaling pathway but is a metabolite of the herbicide Glufosinate. The primary mechanism of action of Glufosinate is the inhibition of the glutamine synthetase enzyme.[6] This inhibition leads to a cascade of metabolic disruptions within the plant.

Below is a diagram illustrating the metabolic fate of Glufosinate and the experimental workflow for its analysis.



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Caption: Metabolic pathway of Glufosinate in plants.



Analytical Workflow using Desamino Glufosinate-d3

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Caption: Experimental workflow for analysis using **Desamino Glufosinate-d3**.

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